L-Glycerinaldehyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of L-glyceraldehyde and its derivatives has been explored through both chemical and enzymatic methodologies. Chemical synthesis of enantiomerically pure glyceraldehyde 3-phosphates, including L-glyceraldehyde 3-phosphate (L-GAP), involves the enzymatic phosphorylation of L-glyceraldehyde (Gauss, Schoenenberger, & Wohlgemuth, 2014). Additionally, catalysis by amino acids under prebiotic conditions has shown to selectively form L-glyceraldehyde at certain pH levels, highlighting its potential relevance in the origin of life (Breslow, Ramalingam, & Appayee, 2013).

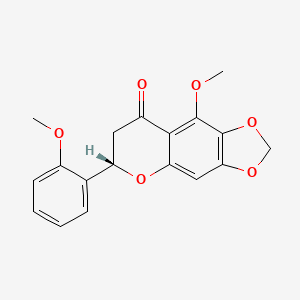

Molecular Structure Analysis

While specific studies directly detailing the molecular structure analysis of L-glyceraldehyde were not highlighted, understanding its structure is fundamental to appreciating its role in metabolic pathways. Its structure allows for its involvement in key biochemical reactions, including its phosphorylated form, L-glyceraldehyde-3-phosphate, which is critical in glycolysis and other pathways.

Chemical Reactions and Properties

L-glyceraldehyde's reactivity and involvement in various biochemical processes are significant. For example, its enzymatic phosphorylation to L-GAP, a precursor in several metabolic reactions, demonstrates its versatility and essential role in living organisms (Molla et al., 2017).

Physical Properties Analysis

The stability and behavior of L-glyceraldehyde derivatives in different conditions were explored, revealing stability in acidic solutions and the formation of specific degradation products under varying pH levels (Gauss, Schoenenberger, & Wohlgemuth, 2014).

Chemical Properties Analysis

The chemical properties of L-glyceraldehyde, particularly its enantiomeric form L-GAP, have been studied for their stability and reactivity in various conditions. These properties are crucial for its involvement in metabolic pathways and potential industrial applications (Gauss, Schoenenberger, & Wohlgemuth, 2014).

Wissenschaftliche Forschungsanwendungen

Neuroblastom-Behandlung

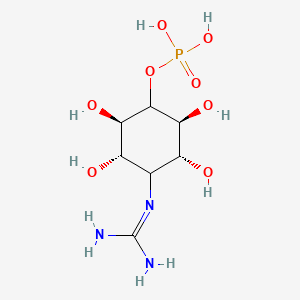

L-Glycerinaldehyd wurde auf sein Potenzial zur Behandlung von Neuroblastomen untersucht, einer Krebsart, die aus unreifen Nervenzellen entsteht und hauptsächlich Säuglinge und Kinder betrifft. Forschungsergebnisse zeigen, dass this compound das Wachstum von Neuroblastomzellen durch einen multimodalen Mechanismus hemmen kann. Dies beinhaltet die Induktion von oxidativem Stress und die Hemmung der Nukleotid-Biosynthese, was zur Hemmung der Proliferation und Induktion von Zelltod führt {svg_1}.

Analyse des Stoffwechselwegs

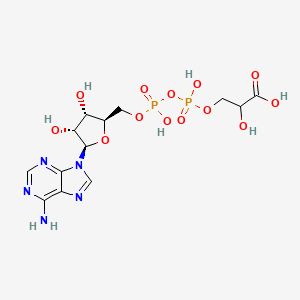

This compound spielt eine Rolle in den Stoffwechselwegen von Zellen, insbesondere in der Glykolyse. Es dient als Substrat für verschiedene enzymatische Reaktionen und kann verwendet werden, um die Stoffflussraten in Zellen zu untersuchen. Diese Anwendung ist entscheidend für das Verständnis des Zellstoffwechsels und der Auswirkungen von Stoffwechselinhibitoren auf Krebszellen {svg_2}.

Proteomik und Metabolomik

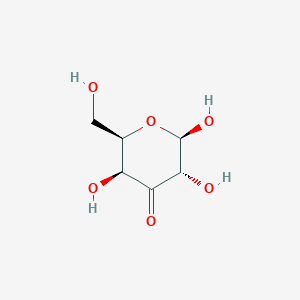

In der Proteomik und Metabolomik wird this compound verwendet, um die Veränderungen in der Proteinexpression bzw. den Metabolitkonzentrationen zu untersuchen. Durch die Behandlung von Zellen mit this compound können Forscher die Veränderungen in zellulären Prozessen beobachten und potenzielle Biomarker für Krankheiten identifizieren {svg_3}.

Forschung zum oxidativen Stress

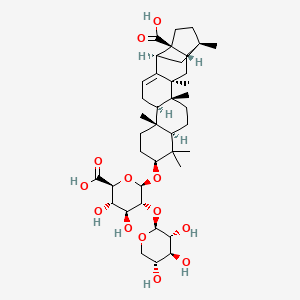

Die Fähigkeit von this compound, oxidativen Stress zu induzieren, macht es zu einem wertvollen Werkzeug für die Untersuchung der Auswirkungen von reaktiven Sauerstoffspezies (ROS) auf Zellen. Diese Forschung kann zu einem besseren Verständnis darüber führen, wie oxidativer Stress zu Krankheiten wie Krebs und neurodegenerativen Erkrankungen beiträgt {svg_4}.

Studien zur Nukleotid-Biosynthese

Die Hemmung der Nukleotid-Biosynthese durch this compound liefert Einblicke in die Synthese von DNA- und RNA-Vorläufern. Dies ist besonders relevant im Zusammenhang mit schnell teilenden Zellen, wie z. B. Krebszellen, bei denen die Verfügbarkeit von Nukleotiden für die Proliferation entscheidend ist {svg_5}.

Bewertung der antioxidativen Therapie

Die Wechselwirkung von this compound mit Antioxidantien, wie z. B. N-Acetyl-Cystein, kann untersucht werden, um die Wirksamkeit antioxidativer Therapien zu bewerten. Diese Forschung kann bei der Entwicklung von Behandlungen helfen, die die schädlichen Auswirkungen von oxidativem Stress bei verschiedenen Krankheiten abmildern {svg_6}.

Wirkmechanismus

Target of Action

L-Glyceraldehyde, a 3-carbon monosaccharide, primarily targets NAD(H)-dependent reactions . It is known to inhibit glycolysis, a metabolic pathway that is crucial for the energy production in cells .

Mode of Action

L-Glyceraldehyde interacts with its targets by inducing significant changes in the metabolic profile of cells . It promotes oxidative stress and hinders nucleotide biosynthesis . This compound is a potent inhibitor of glycolysis due to its proposed targeting of NAD(H)-dependent reactions .

Biochemical Pathways

L-Glyceraldehyde affects the glycolytic pathway and nucleotide biosynthesis . It disrupts the flow of carbon through glycolytic intermediates, leading to a significant inhibition of glycolysis . Furthermore, it significantly inhibits nucleotide biosynthesis in cells .

Pharmacokinetics

It is known that the compound’s effects on metabolic profiles and nucleotide biosynthesis can be partially relieved with the co-application of the antioxidant n-acetyl-cysteine . This suggests that the bioavailability and efficacy of L-Glyceraldehyde may be influenced by other compounds present in the system.

Result of Action

The action of L-Glyceraldehyde results in growth inhibition and apoptosis in cells . It induces a redox crisis in cells, disrupting the fragile homeostatic environment inherent to the cells . This leads to significant changes in the metabolic profile of cells and promotes cell death .

Action Environment

The action of L-Glyceraldehyde is influenced by the cellular environment. The presence of antioxidants like N-acetyl-cysteine can partially relieve the metabolic inhibition caused by L-Glyceraldehyde . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds in the system.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Glyceraldehyde is involved in several biochemical reactions, primarily as an intermediate in glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate . This interaction is essential for the continuation of the glycolytic pathway, which is vital for cellular energy production.

Cellular Effects

L-Glyceraldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of glycolysis, affecting the levels of ATP and other metabolites within the cell. Additionally, L-Glyceraldehyde can impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .

Molecular Mechanism

At the molecular level, L-Glyceraldehyde exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to glyceraldehyde-3-phosphate dehydrogenase, facilitating the enzyme’s catalytic activity. This binding interaction is crucial for the proper functioning of the glycolytic pathway. Additionally, L-Glyceraldehyde can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Glyceraldehyde can change over time due to its stability and degradation. L-Glyceraldehyde is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that L-Glyceraldehyde can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of L-Glyceraldehyde can vary with different dosages in animal models. At low doses, L-Glyceraldehyde can enhance cellular metabolism and energy production. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the impact of L-Glyceraldehyde becomes more pronounced at higher concentrations .

Metabolic Pathways

L-Glyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase and aldolase, which are essential for the conversion of glucose to pyruvate and the synthesis of glucose from non-carbohydrate precursors. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, L-Glyceraldehyde is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of L-Glyceraldehyde across cellular membranes, ensuring its proper localization and accumulation within specific compartments. The distribution of L-Glyceraldehyde can influence its activity and function within the cell .

Subcellular Localization

L-Glyceraldehyde is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as well as by post-translational modifications and targeting signals that direct it to specific organelles. These factors play a crucial role in regulating the biochemical properties and effects of L-Glyceraldehyde within the cell .

Eigenschaften

IUPAC Name |

(2S)-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497-09-6 | |

| Record name | (-)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(-)-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)

![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)